(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid
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Overview
Description
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO2. This compound is notable for its unique structure, which includes a cyclohexyl group and a fluoropyridine moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 6-cyclohexyl-4-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in creating new therapeutic agents, especially in cancer research where boronic acids are known to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid largely depends on its application. In the context of Suzuki-Miyaura cross-coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the fluoropyridine moiety.
4-Fluorophenylboronic Acid: Similar in structure but does not have the cyclohexyl group.
Cyclohexylboronic Acid: Lacks the fluoropyridine moiety.
Uniqueness
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid is unique due to the combination of a cyclohexyl group and a fluoropyridine moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15BFNO2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
(6-cyclohexyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-10-6-11(8-4-2-1-3-5-8)14-7-9(10)12(15)16/h6-8,15-16H,1-5H2 |
InChI Key |
NHJIAQGULXUPLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2CCCCC2)(O)O |
Origin of Product |
United States |
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